![molecular formula C20H21N3O3 B5236939 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related carbazole derivatives typically involves multi-step chemical reactions that require precise control over reaction conditions to ensure the desired product is obtained. For example, starting from 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole, a series of reactions involving (dialkylamino)alkylamines can lead to various 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-(N-substituted carboxamides), demonstrating the complexity and variability in the synthesis pathways of carbazole derivatives (Jasztold-Howorko et al., 1994).
Molecular Structure Analysis
The molecular structure of carbazole derivatives and related compounds is characterized by the presence of heterocyclic rings, which are crucial for their chemical properties. NMR and X-ray crystallography are commonly used techniques for structural elucidation, providing detailed insights into the arrangement of atoms within the molecule. For instance, the structure of N-((9-ethyl-9H-carbazol-3-yl)methylene)-3,4-dimethylisoxazol-5-amine was confirmed using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, highlighting the importance of these techniques in understanding molecular structures (Asiri et al., 2010).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, reflecting their reactivity and functional versatility. Reactions such as nucleophilic additions, demethylation, and ring-opening are common and can significantly alter the chemical properties of the resulting compounds. For example, the synthesis and reactions of 1-hydroxy-9,9a-dihydro-1H-imidazo[1,2-a]indol-2-(3H)-ones showcase the reactivity of similar heterocyclic compounds under different conditions (Martynaitis et al., 2011).
作用机制
Target of Action
Compounds with carbazole groups, such as mcbp and cbp, are often used as host materials in oled and tadf-oled devices . They are known to interact with electron acceptors to form exciplexes .
Mode of Action
The compound’s interaction with its targets involves the formation of exciplexes with electron acceptors . The carbazole groups in the compound structure contribute to its electron-rich nature, enabling this interaction . The formation of exciplexes is a crucial step in the operation of OLED devices, affecting their efficiency and stability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the operation of OLED devices. The formation of exciplexes with electron acceptors is a key process in these devices . The resulting changes include alterations in the electron densities of the orbitals, which can affect the device’s performance .
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability can impact its bioavailability in the context of oled devices .
Result of Action
The molecular and cellular effects of the compound’s action are manifested in the operation of OLED devices. The formation of exciplexes with electron acceptors can enhance the device’s efficiency and stability .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the temperature can affect the formation of exciplexes and, consequently, the operation of OLED devices . Additionally, the compound’s stability can be influenced by exposure to light and air .
未来方向
属性
IUPAC Name |
3-(3-carbazol-9-yl-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2)18(25)23(19(26)21-20)12-13(24)11-22-16-9-5-3-7-14(16)15-8-4-6-10-17(15)22/h3-10,13,24H,11-12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIJHWORSKDRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5236860.png)
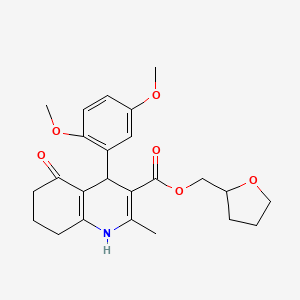
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)
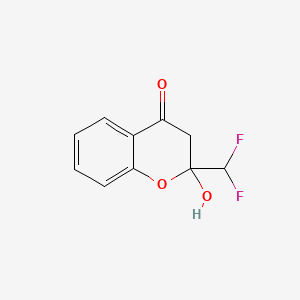
![4-[(3S*,4S*)-4-hydroxy-1-(phenylsulfonyl)-3-pyrrolidinyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5236882.png)
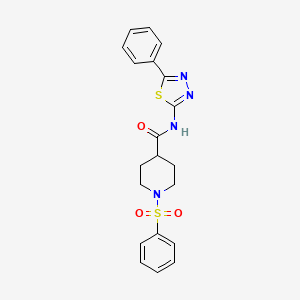
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
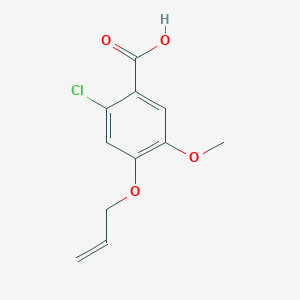
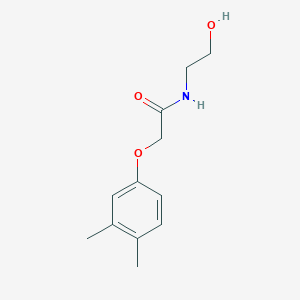

![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
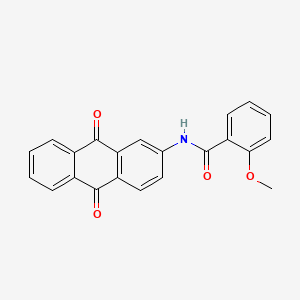
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)